alpha-Cyano-2,4-dimethoxycinnamamide
Description
α-Cyano-2,4-dimethoxycinnamamide is a synthetic cinnamamide derivative characterized by a cyano group at the α-position of the cinnamic acid backbone and methoxy substituents at the 2- and 4-positions of the aromatic ring.
Properties
CAS No. |
116374-02-8 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H2,14,15) |
InChI Key |
WPPQGZFEWZSGOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-2,4-dimethoxycinnamamide typically involves the reaction of 2,4-dimethoxycinnamic acid with a cyano group donor, such as cyanogen bromide, in the presence of a base like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Alpha-Cyano-2,4-dimethoxycinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Alpha-Cyano-2,4-dimethoxycinnamamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-Cyano-2,4-dimethoxycinnamamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects
α-Cyano-2,4-dimethoxycinnamamide shares a core α-cyano cinnamic acid framework with other derivatives, differing primarily in substituent groups. Key comparisons include:
| Compound Name | Substituents (Positions) | Functional Groups | Key Structural Differences |
|---|---|---|---|
| α-Cyano-2,4-dimethoxycinnamamide | Methoxy (2,4) | Cyano, amide, methoxy | Electron-donating methoxy groups |
| α-Cyano-2,4-difluorocinnamic acid | Fluoro (2,4) | Cyano, carboxylic acid | Electron-withdrawing fluoro groups |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | Methylamino, carbonyl | Cyano, acetamide | Acetamide backbone (non-cinnamic acid) |
Key Observations :
- Electron Effects: Methoxy groups (electron-donating) in α-cyano-2,4-dimethoxycinnamamide may enhance solubility in polar solvents compared to the electron-withdrawing fluoro groups in α-cyano-2,4-difluorocinnamic acid .
Physicochemical Properties
While direct data on α-cyano-2,4-dimethoxycinnamamide are unavailable, inferences can be drawn from analogs:
- Solubility: Methoxy groups likely increase hydrophilicity compared to fluoro-substituted analogs. For example, α-cyano-2,4-difluorocinnamic acid is reported with ≥95% purity, suggesting stability under synthesis conditions .
- Stability: The cyano group may confer susceptibility to nucleophilic attack, a common trait in α-cyano compounds.
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